molecular formula C24H24N4O3S2 B2660224 5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105234-38-5

5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2660224
CAS No.: 1105234-38-5
M. Wt: 480.6
InChI Key: YJJZEAHAVXJFCX-UHFFFAOYSA-N
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Description

The compound 5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule that belongs to the thiazolopyridazine class This compound is characterized by its unique structural features, including a thiazolo[4,5-d]pyridazinone core, substituted with ethoxyphenyl, piperidinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridazine ring system.

    Introduction of the Ethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where an ethoxybenzoyl chloride reacts with the thiazolopyridazine core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Piperidinyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced to the core structure.

    Incorporation of the Thiophenyl Group: This can be done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control of reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or thiophenyl groups, introducing different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: can be compared with other thiazolopyridazine derivatives:

    5-(2-(4-methoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its reactivity and biological activity.

    5-(2-(4-chlorophenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: Contains a chlorophenyl group, which may enhance its electron-withdrawing properties and affect its chemical behavior.

    5-(2-(4-nitrophenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: The nitro group can significantly impact its electronic properties and reactivity, making it useful for different applications.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

5-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-2-31-17-10-8-16(9-11-17)18(29)15-28-23(30)21-22(20(26-28)19-7-6-14-32-19)33-24(25-21)27-12-4-3-5-13-27/h6-11,14H,2-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJZEAHAVXJFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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